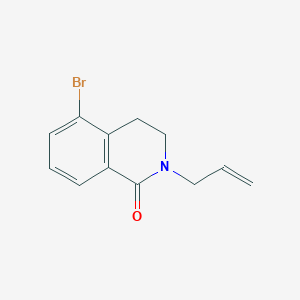

2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Description

Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold in Contemporary Organic Synthesis and Chemical Biology Research

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prominent heterocyclic motif found in a multitude of natural products and synthetic molecules, exhibiting a wide array of biological activities. Current time information in Pasuruan, ID. This privileged structure has garnered considerable attention in medicinal chemistry and drug discovery. Its derivatives have been investigated for various therapeutic properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities. The presence of this scaffold in numerous biologically active compounds underscores its importance as a key building block in the development of new pharmaceutical agents.

In the realm of organic synthesis, the dihydroisoquinolinone framework presents a versatile platform for the construction of complex molecular architectures. A variety of synthetic methodologies have been developed for the construction of this scaffold, including metal-catalyzed and metal-free methods, multicomponent reactions, and domino one-pot protocols. Current time information in Pasuruan, ID. These synthetic advancements have facilitated the generation of diverse libraries of dihydroisoquinolinone derivatives for biological screening and the development of novel synthetic transformations.

Structural Characteristics of the 3,4-Dihydroisoquinolin-1(2H)-one System and Substituent Effects on Reactivity

The 3,4-dihydroisoquinolin-1(2H)-one system consists of a benzene (B151609) ring fused to a dihydropyridinone ring. This arrangement confers a unique combination of aromaticity and partial saturation, influencing its chemical reactivity. The lactam functionality within the dihydropyridinone ring is a key feature, with the nitrogen atom and the adjacent carbonyl group playing crucial roles in the molecule's chemical behavior and biological interactions.

Academic Research Focus and Rationale for Investigating 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

The specific compound, 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, represents a synthetically designed molecule that combines three key structural features: the 3,4-dihydroisoquinolin-1(2H)-one core, an N-allyl group, and a bromo-substituent at the 5-position of the isoquinoline (B145761) ring. The rationale for investigating this particular combination of functionalities stems from several strategic considerations in medicinal chemistry and organic synthesis.

The N-allyl group is a common motif in many biologically active compounds and is known to impart a range of pharmacological properties. nih.govacs.org Its introduction can influence a molecule's binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. nih.gov Furthermore, the allyl group serves as a versatile synthetic handle, allowing for further functionalization through various chemical transformations, such as olefin metathesis, hydroformylation, and addition reactions. This provides a pathway to generate a diverse range of analogs for structure-activity relationship (SAR) studies. mdpi.com

The bromo-substituent at the 5-position of the isoquinoline ring is another key modification. Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to enhance their biological activity. ump.edu.pl Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. researchgate.net Additionally, the presence of a bromine atom can modulate the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. ump.edu.pl From a synthetic perspective, the bromo-substituent can also serve as a handle for cross-coupling reactions, enabling the introduction of a wide variety of other functional groups at this position.

The combination of the N-allyl group and the 5-bromo-substituent on the 3,4-dihydroisoquinolin-1(2H)-one scaffold is therefore a deliberate design strategy. The research focus on 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is likely driven by the hypothesis that the synergistic effects of these functionalities will lead to novel compounds with enhanced biological activity and desirable physicochemical properties. The investigation of this compound would aim to explore its potential as a lead structure in drug discovery programs, particularly in areas where dihydroisoquinolinone derivatives have shown promise, such as oncology and infectious diseases.

| Feature | Rationale for Inclusion | Potential Impact |

| 3,4-Dihydroisoquinolin-1(2H)-one Scaffold | Privileged structure with known biological activities. | Provides a core framework for building new therapeutic agents. |

| N-Allyl Group | Common pharmacophore, enhances biological activity and provides a synthetic handle. | Can improve binding affinity, metabolic stability, and allows for further diversification. |

| 5-Bromo Substituent | Can participate in halogen bonding and modulate lipophilicity. | May enhance binding to biological targets and improve ADME properties. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-prop-2-enyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-2-7-14-8-6-9-10(12(14)15)4-3-5-11(9)13/h2-5H,1,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBUVUFVNIVPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C1=O)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193391 | |

| Record name | 5-Bromo-3,4-dihydro-2-(2-propen-1-yl)-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131222-53-1 | |

| Record name | 5-Bromo-3,4-dihydro-2-(2-propen-1-yl)-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131222-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,4-dihydro-2-(2-propen-1-yl)-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Functionalization of 2 Allyl 5 Bromo 3,4 Dihydroisoquinolin 1 2h One

Chemical Transformations Involving the 5-Bromo Moiety

The bromine atom on the aromatic ring is a well-established functional group for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds, and the aryl bromide of the title compound is an excellent substrate for such transformations. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the 5-bromo moiety highly suitable for coupling. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. The reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position of the dihydroisoquinolinone core.

| Boronic Acid/Ester Partner | Catalyst System (Typical) | Product |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Allyl-5-phenyl-3,4-dihydroisoquinolin-1(2H)-one |

| Thiophene-2-boronic acid | PdCl₂(dppf), Na₂CO₃ | 2-Allyl-5-(thiophen-2-yl)-3,4-dihydroisoquinolin-1(2H)-one |

| 4-Vinylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Allyl-5-(4-vinylphenyl)-3,4-dihydroisoquinolin-1(2H)-one |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 5-bromo position with a terminal alkyne. organic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly reliable method for synthesizing aryl-alkyne structures, which are valuable intermediates for further synthetic elaborations or as core components in functional materials and pharmaceuticals. researchgate.net

| Terminal Alkyne Partner | Catalyst System (Typical) | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Allyl-5-(phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, piperidine | 2-Allyl-5-((trimethylsilyl)ethynyl)-3,4-dihydroisoquinolin-1(2H)-one |

| Prop-2-yn-1-ol | PdCl₂(dppf), CuI, DIPA | 2-Allyl-5-(3-hydroxyprop-1-yn-1-yl)-3,4-dihydroisoquinolin-1(2H)-one |

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of this reaction is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions and demonstrates high functional group tolerance. wikipedia.org This method can be used to introduce alkyl, vinyl, aryl, and other organic fragments at the 5-position.

| Organozinc Reagent | Catalyst System (Typical) | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | 2-Allyl-5-phenyl-3,4-dihydroisoquinolin-1(2H)-one |

| Ethylzinc bromide | PdCl₂(dppf) | 2-Allyl-5-ethyl-3,4-dihydroisoquinolin-1(2H)-one |

| Vinylzinc chloride | Pd₂(dba)₃, XPhos | 2-Allyl-5-vinyl-3,4-dihydroisoquinolin-1(2H)-one |

C-N Bond Formations via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction enables the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org Applying this methodology to 2-allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one allows for the direct installation of a wide variety of nitrogen-containing functional groups, which are prevalent in biologically active molecules. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for achieving high efficiency, particularly with less reactive or sterically hindered amines. researchgate.net

| Amine Partner | Catalyst System (Typical) | Product |

| Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Allyl-5-(phenylamino)-3,4-dihydroisoquinolin-1(2H)-one |

| Morpholine | Pd(OAc)₂, RuPhos, K₂CO₃ | 2-Allyl-5-morpholino-3,4-dihydroisoquinolin-1(2H)-one |

| Benzylamine (B48309) | PdCl₂(Amphos), Cs₂CO₃ | 2-Allyl-5-(benzylamino)-3,4-dihydroisoquinolin-1(2H)-one |

Other Selective Transformations of Aryl Bromides

Beyond the canonical cross-coupling reactions, the aryl bromide moiety can undergo other selective transformations. For instance, photoredox-catalyzed direct arylation offers a metal-free alternative under visible light irradiation, though selectivity can be a challenge. rsc.org Furthermore, specialized coupling reactions can introduce other heteroatoms. Palladium-catalyzed thiotritylation can be employed to install a protected sulfur functional group, which can then be converted into a wide array of other sulfur-containing motifs like sulfonic acids or sulfonyl fluorides. researchgate.net These advanced methods expand the synthetic utility of the 5-bromo position beyond traditional C-C and C-N bond formations.

Reactions of the N-Allyl Group as a Synthetic Handle

The N-allyl group is a versatile functional handle that provides access to a range of chemical modifications through reactions of the carbon-carbon double bond.

Olefin Metathesis for Chain Elongation or Cyclization

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming C=C double bonds, typically using ruthenium-based catalysts like those developed by Grubbs. wikipedia.org

Cross-Metathesis (CM): This variant involves the reaction of the N-allyl group with a different olefin partner, leading to chain elongation or the introduction of new functional groups. organic-chemistry.org The reaction's outcome can be controlled by using one olefin partner in excess to drive the equilibrium. While alkenes containing nitrogen heteroatoms can sometimes be challenging substrates, successful metathesis reactions have been documented. beilstein-journals.org This strategy allows for the installation of longer or more complex side chains at the nitrogen atom.

| Olefin Partner | Catalyst (Typical) | Product (Major) |

| Butyl acrylate | Grubbs II Catalyst | (E)-butyl 4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)but-2-enoate |

| Styrene | Hoveyda-Grubbs II Catalyst | 2-((E)-3-phenylallyl)-3,4-dihydroisoquinolin-1(2H)-one |

| 1-Hexene | Grubbs I Catalyst | 2-((E)-hept-2-en-1-yl)-3,4-dihydroisoquinolin-1(2H)-one |

Ring-Closing Metathesis (RCM): While the title compound itself cannot undergo RCM, this reaction becomes a powerful option for cyclization if a second olefin is introduced elsewhere in the molecule. For example, coupling a vinylboronic acid at the 5-bromo position via Suzuki reaction would generate a diene suitable for RCM, leading to the formation of novel polycyclic systems. nih.govorganic-chemistry.org

Hydroboration-Oxidation and Related Addition Reactions

The hydroboration-oxidation sequence is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. masterorganicchemistry.com When applied to the N-allyl group of 2-allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, this reaction selectively transforms the terminal double bond into a primary alcohol. youtube.com The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond. nih.gov The boron atom adds to the terminal carbon (the less substituted position), and a hydrogen atom adds to the internal carbon. youtube.com In the second step, oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, yielding an N-(3-hydroxypropyl) side chain. masterorganicchemistry.com This terminal alcohol can then serve as a point for further functionalization, such as esterification or etherification.

| Reagent Sequence | Intermediate | Final Product |

| 1. BH₃-THF; 2. H₂O₂, NaOH | Organoborane | 5-Bromo-2-(3-hydroxypropyl)-3,4-dihydroisoquinolin-1(2H)-one |

| 1. 9-BBN; 2. H₂O₂, NaOH | Organoborane | 5-Bromo-2-(3-hydroxypropyl)-3,4-dihydroisoquinolin-1(2H)-one |

This transformation provides a reliable method to convert the hydrophobic allyl group into a more polar, functionalized chain, significantly altering the molecule's properties and providing a new site for synthetic diversification.

Intramolecular Alkene Carboamination and Cascade Cyclizations

The unique structure of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, featuring both an aryl bromide and a tethered alkene, makes it an ideal substrate for palladium-catalyzed intramolecular reactions. These transformations can lead to the formation of complex polycyclic systems in a single step.

Palladium-catalyzed carboamination reactions are a powerful tool for the synthesis of nitrogen-containing heterocycles. In a process analogous to the reaction of γ-(N-arylamino)alkenes with vinyl bromides, the aryl bromide and allyl group within the same molecule can react intramolecularly. nih.gov This type of reaction, often referred to as a Heck-type cyclization, typically involves the oxidative addition of the palladium(0) catalyst to the aryl bromide bond, followed by migratory insertion of the allyl alkene into the newly formed palladium-carbon bond. Subsequent steps, such as β-hydride elimination or reductive elimination, yield the cyclized product.

Furthermore, this substrate is well-suited for cascade reactions, where a single catalyst promotes multiple bond-forming events sequentially. For instance, a palladium catalyst can initiate an intramolecular N-arylation, followed by an intermolecular alkene carboamination, leading to the construction of two rings and three new bonds in one synthetic operation. nih.gov The presence of the bromo substituent on the aromatic ring provides a handle for such transformations, enabling the synthesis of intricate tricyclic frameworks from a relatively simple starting material.

A representative cascade reaction is shown in the table below, illustrating the potential transformation of a related N-allyl-N-(2-bromoallyl) compound, which highlights the synthetic utility of this approach. researchgate.net

| Reactant Type | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| N-allyl-N-(2-bromoallyl) compound | Pd(OAc)2, PPh3, Cs2CO3 | Cascade Cyclization-Coupling | Polycyclic Heterocycle | researchgate.net |

| γ-(N-Arylamino)alkene + Vinyl Bromide | Pd(dba)2, DPE-Phos, K3PO4 | Intermolecular Carboamination | N-Aryl-2-allyl pyrrolidine | nih.gov |

| Aryl Bromide + Unsaturated Amine | Pd Catalyst | Intramolecular N-Arylation / Intermolecular Carboamination | Fused Tricyclic Heterocycle | nih.gov |

Radical Reactions Involving the Allyl Unit

The allyl group in 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is also susceptible to radical-mediated transformations. Atom Transfer Radical Cyclization (ATRC) is a particularly relevant reaction. In systems like N-allyl-2-bromo-propanamides, a copper catalyst can initiate a radical cyclization by abstracting a bromine atom. nih.gov The resulting radical then adds to the tethered alkene in a 5-exo cyclization, forming a new carbon-carbon bond and generating a new radical species that propagates the chain. A similar transformation could be envisioned for the target molecule, potentially initiated at a different position if a suitable radical precursor is installed.

Additionally, the allyl group can participate in other types of radical cyclizations. For example, the use of copper(II) bromide can promote an intramolecular bromocyclization of N-allylamides, leading to the formation of brominated oxazoline (B21484) derivatives. researchgate.net This suggests that the allyl moiety of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one could be functionalized through a similar radical pathway to introduce both a new ring and a bromine atom, further increasing its synthetic utility.

| Reactant Type | Reagent/Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| N-allyl-2-bromo-propanamide | Cu(I) or Metalloenzyme | Atom Transfer Radical Cyclization (ATRC) | γ-Lactam | nih.gov |

| N-allylamide | CuBr2 | Intramolecular Bromocyclization | Oxazoline | researchgate.net |

Functionalization at Other Positions of the Dihydroisoquinolinone Core

C-3 and C-4 Position Derivatization

The C-3 and C-4 positions of the dihydroisoquinolinone core are prime targets for introducing molecular diversity. A variety of synthetic methods have been developed to functionalize these positions. The Castagnoli–Cushman reaction, for example, allows for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives with substituents at both the C-3 and C-4 positions, including the introduction of a carboxylic acid group at C-4. nih.govrsc.org

Another strategy involves the directed lithiation of the dihydroisoquinolinone scaffold. By using a strong base like an alkyllithium, it is possible to deprotonate the C-4 position, creating a nucleophilic center that can be trapped with various electrophiles to install a range of substituents. researchgate.net Furthermore, visible-light-mediated photocatalysis has emerged as a mild and efficient method for introducing substituents at the C-3 position of the dihydroisoquinolinone ring system. researchgate.net The functionalization of related 4-diazoisoquinoline-1,3(2H,4H)-diones also provides a pathway to C-4 substituted products. nih.gov

Selective Oxidation and Reduction Reactions

Selective oxidation and reduction reactions provide further avenues for modifying the 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one scaffold. The allyl group itself is a versatile handle for oxidation. Enzyme-catalyzed allylic oxidation, for instance, can introduce a hydroxyl group at the allylic position, providing a chiral alcohol that can be used for further transformations. frontiersin.org The lactam ring can also be targeted for oxidation. Ozonation of N-aryl cyclic amines has been shown to produce N-aryl lactams, indicating that the carbon adjacent to the nitrogen is susceptible to oxidation. nih.gov A C-H activation relay mechanism has also been used to oxidize the C3-C4 bond of tetrahydroisoquinolines to form the corresponding dihydroisoquinolin-1-ones. rsc.org

Regarding reduction, the lactam carbonyl group can be reduced to the corresponding amine, providing access to tetrahydroisoquinoline derivatives. More subtle reductions can also be performed. For instance, in the related 3,4-dihydroisoquinoline (B110456) system, the imine functionality can be enantioselectively reduced to a chiral amine, demonstrating that selective transformations on the core are possible without affecting other functional groups. nih.gov

Directed C-H Activation for Regioselective Substitution

Transition metal-catalyzed C-H activation is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov The lactam carbonyl group in the dihydroisoquinolinone core can act as a directing group, guiding a metal catalyst to activate a specific C-H bond on the fused benzene (B151609) ring. Rhodium(III)-catalyzed C-H activation of benzamides and related substrates has been extensively used for the synthesis of dihydroisoquinolinones. nih.govacs.orgresearchgate.netacs.orgnih.gov This methodology could be applied to the 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one system to introduce substituents at the C-8 position, which is ortho to the lactam nitrogen and the point of ring fusion. Such reactions are typically performed with a directing group on the amide nitrogen, and the lactam itself could serve this purpose, enabling the direct installation of new functional groups without pre-functionalization.

| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Key Feature | Reference |

|---|---|---|---|---|

| C-H Activation/Annulation | Rhodium(III) catalyst | C-8 (ortho to N) | Directed by amide/lactam group | nih.govacs.orgresearchgate.net |

| C-H Alkylation | Rhodium catalyst | ortho to directing group | Conversion to dihydroisoquinolin-1(2H)-ones | acs.org |

| Tandem C-H-Allylation/N-Alkylation | Rhodium(III) catalyst | ortho to directing group | One-pot synthesis of dihydroisoquinolin-1(2H)-ones | nih.gov |

Stereoselective Transformations and Control over Chiral Centers

The creation of chiral centers with high stereocontrol is a central goal in modern organic synthesis. The dihydroisoquinolinone scaffold provides multiple opportunities for introducing chirality. Organocatalysis has been successfully employed for the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones through a one-pot aza-Henry–hemiaminalization–oxidation sequence. nih.govnih.gov This method establishes two adjacent stereocenters with high diastereoselectivity and enantioselectivity.

The allyl group can also be a key element in stereoselective reactions. For example, a 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl ketones can be used to construct tetrahydroisoquinoline derivatives with excellent control over the stereochemistry. mdpi.comresearchgate.net Additionally, asymmetric reduction of the C=N bond in related dihydroisoquinolines is a well-established method for creating a chiral center at the C-1 position. mdpi.com These examples demonstrate that both the heterocyclic core and its substituents can be manipulated to generate enantiomerically enriched products, which is of high importance for the synthesis of biologically active molecules.

Diastereoselective Reactions and Product Ratios

Detailed research specifically outlining the diastereoselective reactions of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, including specific product ratios, is not extensively available in the reviewed literature. However, the broader class of dihydroisoquinolinone scaffolds is known to participate in diastereoselective transformations. For instance, the related 1,4-dihydroisoquinolin-3(2H)-one system has been shown to undergo highly diastereoselective arylations. In these cases, the reaction of 4-diazo-3(2H)-isoquinolones with various arenes, promoted by triflic acid, consistently yields products with a high degree of trans-diastereoselectivity. nih.gov

While direct experimental data for 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is not presently available, the principles of stereocontrol observed in similar heterocyclic systems suggest that the allyl group at the 2-position and the bromine atom at the 5-position could influence the facial selectivity of reactions at other sites of the molecule. The steric and electronic properties of these substituents would likely play a crucial role in directing the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. Further empirical studies are required to elucidate the specific diastereomeric ratios achievable in reactions involving this particular compound.

Access to Quaternary Carbon Stereocenters

The synthesis of quaternary carbon stereocenters is a significant challenge in organic chemistry, and molecules like 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one represent potential precursors for such structures. The creation of an all-carbon quaternary center involves the formation of a carbon atom bonded to four other carbon substituents. nih.gov Methodologies such as palladium-catalyzed asymmetric allylic alkylation are prominent strategies for constructing these complex stereocenters. nih.gov

In the context of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, the carbon atoms of the dihydroisoquinolinone core, particularly those adjacent to the carbonyl group or the bromine-substituted aromatic ring, could potentially be functionalized to create a quaternary center. For example, a reaction sequence involving the deprotonation of the α-carbon to the carbonyl and subsequent alkylation could, in principle, lead to a quaternary center at this position. The success of such a transformation would depend on controlling the regioselectivity and stereoselectivity of the alkylation step. The presence of the N-allyl group could also be exploited in intramolecular cyclization reactions to generate quaternary centers within a more complex, polycyclic framework. Asymmetric allylic alkylation, a powerful tool for this purpose, typically involves the reaction of an enolate with an allyl electrophile in the presence of a chiral palladium catalyst. nih.gov

Currently, there is a lack of specific published research detailing the successful application of these methods to 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one to form quaternary carbon stereocenters. Future research in this area would be necessary to explore and develop synthetic routes that leverage this compound's unique structure for the stereocontrolled synthesis of quaternary carbon centers.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Dihydroisoquinolinone Synthesis and Transformations

The formation of the dihydroisoquinolinone scaffold is often not a straightforward process, involving sophisticated catalytic systems and transient reactive species. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds.

Transition-metal catalysis is a cornerstone in the synthesis of dihydroisoquinolinone derivatives. Palladium and rhodium catalysts, in particular, have been extensively studied for their efficiency in facilitating C-H activation and annulation reactions.

Palladacycles: Palladium-catalyzed reactions for the synthesis of dihydroisoquinolinones often proceed through the formation of a palladacycle intermediate. A plausible catalytic cycle for a domino Heck/borylation reaction to form a dihydroisoquinolinone core begins with the oxidative addition of an aryl halide to a Pd(0) species. This is followed by migratory insertion of an alkene, such as the allyl group in a precursor to 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, into the aryl-palladium bond. Subsequent intramolecular carbopalladation forms a five- or six-membered ring, generating an alkyl-Pd species. This intermediate can then be trapped by various nucleophiles to yield the final product and regenerate the Pd(0) catalyst. Quinoxaline-based NHC-palladacycles have been structurally characterized and used as efficient catalysts in such domino reactions. nih.govnih.gov

Another key pathway is directed C-H activation. In this mechanism, a directing group on the substrate coordinates to the palladium(II) catalyst, facilitating the regioselective cleavage of a C-H bond to form a stable five-membered palladacycle. wikipedia.org This intermediate then undergoes insertion of an alkene or alkyne, followed by reductive elimination to furnish the annulated product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the catalytic cycle. wikipedia.orgrsc.org

Rhodium Carbenes: Rhodium catalysts are also pivotal in constructing the isoquinolinone framework, often through pathways involving rhodium carbene intermediates. youtube.com For instance, the formal aromatic C-H insertion of a rhodium(II) carbenoid can lead to the intramolecular formation of the six-membered ring of the isoquinolinone system with high regio- and diastereoselectivity. libretexts.org Deuterium-labeling experiments in related syntheses have suggested that the reaction proceeds through a rhodium carbene-based mechanism. youtube.com In some cases, donor/donor rhodium carbenes have been shown to generate ortho-quinone dimethides as key intermediates, which can then undergo cycloaddition reactions to form benzo-fused heterocycles. youtube.com

Beyond the metal-based intermediates, several other reactive species play crucial roles in the synthesis and transformation of dihydroisoquinolinones.

Iminium Ions: Iminium ions are key electrophilic intermediates in various cyclization reactions to form nitrogen-containing heterocycles. In the context of isoquinoline (B145761) synthesis, N-acyliminium ions can be generated from amides under acidic conditions. These intermediates then undergo intramolecular cyclization via electrophilic aromatic substitution to form the dihydroisoquinolinone ring. researchgate.netmasterorganicchemistry.com This strategy is central to the Bischler-Napieralski reaction and its modifications. The Strecker reaction, which involves the cyanation of an iminium ion, has also been employed for the synthesis of α-cyano tetrahydroisoquinolines, which are closely related structures. jackwestin.com

Bromonium Ylides: While not typically primary intermediates in the synthesis of the dihydroisoquinolinone core itself, bromonium ylides are relevant reactive intermediates in the potential subsequent transformations of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one. Stable aliphatic bromonium ylides have been synthesized and structurally characterized. nih.govlibretexts.org These species can serve as precursors for the generation of singlet carbenes and are known to undergo unusual ligand transfer reactions. nih.govyoutube.com The bromine atom on the aromatic ring of the target compound could potentially be converted into a bromonium ylide, opening avenues for further functionalization.

Acylpalladium Complexes: Acylpalladium complexes are common intermediates in palladium-catalyzed carbonylation reactions and certain types of cross-coupling reactions. While less commonly cited in the direct annulation to form dihydroisoquinolinones, they could be involved in synthetic routes that build the lactam ring through a carbonylative cyclization pathway. In such a scenario, an aryl-palladium intermediate could undergo CO insertion to form an acylpalladium species, which would then be subjected to intramolecular aminolysis to close the ring.

The final product distribution in chemical reactions that have multiple possible outcomes can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org This principle is particularly relevant in cyclization reactions where different ring sizes or stereoisomers can be formed.

Kinetic Control: Under kinetic control (typically at lower temperatures), the major product is the one that is formed fastest. This corresponds to the reaction pathway with the lowest activation energy. libretexts.org

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and with longer reaction times, allowing for reversibility), the major product is the most stable one, regardless of how fast it is formed. This corresponds to the product with the lowest Gibbs free energy. libretexts.orgnih.gov

In the context of dihydroisoquinolinone synthesis, a cyclization reaction might lead to different regioisomers or stereoisomers. For example, in the cyclization of a 5-hexenyl radical, the formation of a five-membered ring (methylcyclopentane) is kinetically favored over the formation of a six-membered ring (cyclohexane), even though the six-membered ring is thermodynamically more stable. researchgate.net This is because the transition state leading to the five-membered ring is lower in energy. Similar principles would apply to the intramolecular cyclization steps in the synthesis of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, where the reaction conditions can be tuned to favor the desired isomer.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control in Cyclization Reactions

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or quasi-irreversible conditions | Reversible conditions |

| Product Formed | The product that forms the fastest (lowest activation energy) | The most stable product (lowest Gibbs free energy) |

| Base/Catalyst | Sterically hindered bases can favor kinetic products | Smaller, less hindered bases may allow for equilibration |

Application of Computational Chemistry

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict structures, and understand the stability of molecules at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis.

By performing DFT calculations, researchers can map out the potential energy surface of a reaction. This allows for the identification and characterization of reactants, intermediates, transition states, and products. The calculated energies can reveal the most likely reaction pathway by comparing the activation energies of competing routes. For instance, DFT calculations can be used to determine whether a reaction proceeds through a concerted or a stepwise mechanism. Furthermore, analysis of the geometries of calculated transition states provides insights into the key bond-forming and bond-breaking events, helping to rationalize the observed selectivity of a reaction. DFT has been successfully used to study the reactivity of halonium ylides and to explore the mechanistic aspects of various organic reactions. libretexts.orgyoutube.com

Table 2: Insights from DFT Calculations in Mechanistic Studies

| Computational Output | Mechanistic Insight Provided |

|---|---|

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, transition states, and products. |

| Reaction Energies (ΔE) | Determines the thermodynamics of a reaction step (exothermic vs. endothermic). |

| Activation Energies (Ea) | Determines the kinetics of a reaction step; helps identify the rate-determining step. |

| Imaginary Frequencies | Confirms the identity of a transition state (a single imaginary frequency). |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and orbital interactions to understand bonding. |

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and stability of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For a flexible molecule like 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, which contains an allyl group and a non-planar dihydroisoquinolinone core, MD simulations can provide valuable information about its conformational landscape. By simulating the molecule in a solvent (such as water or an organic solvent) at a given temperature, one can identify the most populated conformations, the energy barriers between them, and the flexibility of different parts of the molecule. nih.govyoutube.com This information is crucial for understanding how the molecule might interact with biological targets or other reagents. Key analyses of MD trajectories include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions. youtube.com

Table 3: Key Parameters and Outputs of Molecular Dynamics Simulations

| Parameter/Output | Description |

|---|---|

| Force Field | An empirical set of equations and parameters used to calculate the potential energy of the system. |

| Solvent Model | Explicit or implicit representation of the solvent environment. |

| Trajectory | A file containing the coordinates of all atoms at discrete time steps throughout the simulation. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed structures, used to monitor conformational stability. |

| RMSF (Root Mean Square Fluctuation) | A measure of the displacement of each atom from its average position, indicating regions of high flexibility. |

| Conformational Clustering | A method to group similar structures from the trajectory to identify the most representative conformations. |

In Silico Modeling for Structure-Property Correlations

In the realm of modern medicinal chemistry and materials science, in silico modeling has emerged as an indispensable tool for predicting the physicochemical and biological properties of novel chemical entities. For the compound 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, while specific computational studies are not extensively documented in publicly available literature, the application of established computational methodologies can provide significant insights into its structure-property correlations. These investigations are crucial for guiding synthetic efforts and for the rational design of derivatives with enhanced activity or desired properties.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are particularly relevant for elucidating the nuanced relationships between the structural features of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one and its potential biological functions. researchgate.netnih.govjapsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japsonline.com For the dihydroisoquinolinone scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) could be employed to understand how modifications to the molecule's structure influence its activity. nih.gov

In a hypothetical QSAR study of a series of analogs of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, various molecular descriptors would be calculated to represent the steric, electronic, hydrophobic, and hydrogen-bonding characteristics of the molecules. These descriptors would then be correlated with a measured biological activity, such as inhibitory potency against a specific enzyme or receptor.

For 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, key structural features that would be of interest in a QSAR study include:

The Allyl Group at the N2 Position: The size, flexibility, and hydrophobicity of this group could be critical for interactions with a biological target.

The Bromo Substituent at the C5 Position: The electronic and steric effects of the bromine atom can significantly influence binding affinity and metabolic stability.

The Dihydroisoquinolinone Core: This rigid scaffold provides a defined orientation for the substituents.

The results of such a study could be visualized as contour maps, indicating regions where modifications to the molecule would likely lead to an increase or decrease in activity. For instance, a CoMFA steric contour map might suggest that bulkier substituents at a particular position are favorable for activity, while an electrostatic map could highlight areas where electron-donating or electron-withdrawing groups are preferred.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.goveurekaselect.com This method is instrumental in understanding the binding mode of a ligand and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, docking studies could be performed if a relevant biological target is identified. The simulation would place the compound into the active site of the target protein, and a scoring function would estimate the binding affinity. The results of such a simulation could reveal:

The specific amino acid residues that interact with the allyl group, the bromine atom, and the carbonyl group of the dihydroisoquinolinone ring.

The role of the bromine atom in forming halogen bonds or other specific interactions.

These insights are invaluable for designing new derivatives with improved binding affinity and selectivity.

Hypothetical In Silico Data

To illustrate the type of data generated from such computational studies, the following interactive table presents a hypothetical set of molecular descriptors and predicted biological activity for a series of analogs based on the 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one scaffold.

| Compound ID | Modification | Molecular Weight ( g/mol ) | LogP | Predicted Binding Affinity (kcal/mol) |

| ABD-001 | (Parent Compound) | 279.14 | 2.8 | -7.5 |

| ABD-002 | Replace Allyl with Propyl | 281.16 | 3.1 | -7.2 |

| ABD-003 | Replace Bromo with Chloro | 234.69 | 2.5 | -6.8 |

| ABD-004 | Replace Bromo with Methyl | 215.26 | 2.6 | -6.5 |

| ABD-005 | Add Hydroxyl to Allyl | 295.14 | 2.3 | -7.9 |

This hypothetical data suggests that the addition of a hydroxyl group to the allyl substituent (ABD-005) might enhance binding affinity, a hypothesis that could then be tested through chemical synthesis and biological evaluation.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For "2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one," a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals.

Proton (¹H) NMR for Hydrogen Connectivity and Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is the primary technique used to determine the number of different types of protons, their electronic environments, and their connectivity. In a typical ¹H NMR spectrum of the title compound, distinct signals corresponding to the aromatic, allylic, and dihydroisoquinolinone core protons would be observed. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the bromine atom and the carbonyl group. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., singlets, doublets, triplets, multiplets), and the coupling constants (J), measured in Hertz (Hz), provide valuable information about the dihedral angles between coupled protons.

Table 1: Predicted ¹H NMR Data for 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (Note: This table is based on predicted values and typical ranges for similar structures, as specific experimental data is not publicly available.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| Allyl-CH= | 5.7 - 6.0 | m | - |

| Allyl=CH₂ | 5.1 - 5.3 | m | - |

| N-CH₂ (Allyl) | 4.0 - 4.2 | d | 5.0 - 6.0 |

| C₃-H₂ | 3.5 - 3.8 | t | 6.0 - 7.0 |

| C₄-H₂ | 2.9 - 3.2 | t | 6.0 - 7.0 |

m = multiplet, d = doublet, t = triplet

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule. The spectrum for "2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one" would display signals for each unique carbon atom, including those of the carbonyl group, the aromatic ring, the allyl group, and the aliphatic portion of the dihydroisoquinolinone core. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbonyl carbon (C=O) is expected to resonate at a significantly downfield position (typically 160-170 ppm).

Table 2: Predicted ¹³C NMR Data for 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (Note: This table is based on predicted values and typical ranges for similar structures, as specific experimental data is not publicly available.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 162 - 165 |

| Aromatic C-Br | 115 - 120 |

| Aromatic C | 120 - 140 |

| Allyl -CH= | 130 - 135 |

| Allyl =CH₂ | 115 - 120 |

| N-CH₂ (Allyl) | 48 - 52 |

| C₃ | 35 - 40 |

| C₄ | 25 - 30 |

Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Assignment

To overcome the complexities of one-dimensional spectra and to establish unambiguous correlations between protons and carbons, a variety of 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecular structure, such as the protons of the ethyl group in the dihydroisoquinolinone ring and the protons of the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule, for example, linking the N-allyl group to the carbonyl carbon (C1) and the C3 protons to the C4a aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This can be used to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental formula of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of "2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one" (C₁₂H₁₂BrNO). The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the M+ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Ionization Techniques for Molecular Weight and Fragmentation Pattern Analysis

Various ionization techniques can be used to generate ions for mass analysis. The choice of technique can influence the extent of fragmentation observed.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight with minimal fragmentation.

Chemical Ionization (CI): CI is another soft ionization method that often results in a clear molecular ion or protonated molecule peak, aiding in the determination of the molecular weight. Analysis of the fragmentation patterns can provide clues about the structure, such as the loss of the allyl group or the bromine atom.

By combining the data from these advanced analytical and spectroscopic methodologies, the chemical structure of "2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one" can be unequivocally confirmed.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the interaction of a molecule with electromagnetic radiation, specific vibrational modes can be identified, which correspond to the stretching, bending, and other motions of its constituent chemical bonds. This information is invaluable for identifying the functional groups present in the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. When subjected to infrared radiation, the bonds within "2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one" will absorb radiation at specific frequencies corresponding to their vibrational transitions. The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber, which provides a characteristic fingerprint of the molecule.

The key functional groups expected to be identified in the FTIR spectrum of this compound include the tertiary amide, the aromatic ring, the alkene of the allyl group, and the C-Br bond. The table below outlines the expected characteristic absorption bands for these functional groups.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Tertiary Amide (C=O) | C=O stretch | 1680 - 1630 |

| Aromatic Ring (C=C) | C=C stretch | 1600 - 1450 |

| Alkene (C=C) of Allyl Group | C=C stretch | 1680 - 1620 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H (CH₂) | C-H stretch | 2950 - 2850 |

| Alkene =C-H of Allyl Group | C-H stretch | 3080 - 3010 |

| C-N Stretch | C-N stretch | 1300 - 1000 |

| C-Br Stretch | C-Br stretch | 600 - 500 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and conjugation effects.

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy measures the energy shift of the scattered light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.

For "2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one," Raman spectroscopy would be especially useful for identifying the vibrations of the aromatic ring and the C=C double bond of the allyl group. The symmetric stretching vibrations of the aromatic ring, which are often weak in FTIR, typically produce strong signals in Raman spectra. Similarly, the C=C stretching of the allyl group would be readily observable. The low-frequency region of the Raman spectrum would also provide information about the vibrations involving the heavier bromine atom.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule that occur upon the absorption of ultraviolet and visible light. This provides insights into the chromophores present and the extent of conjugation within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the chromophores within the molecule.

In "2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one," the primary chromophore is the bromo-substituted dihydroisoquinolinone ring system. The conjugated system of the benzene (B151609) ring fused with the lactam moiety is expected to give rise to characteristic π → π* transitions. The presence of the bromine atom and the carbonyl group can influence the position and intensity of these absorption bands. A typical UV-Vis spectrum for this compound would likely exhibit strong absorption bands in the UV region, and the precise λmax values would be indicative of the extent of electronic conjugation.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystalline solid, the precise arrangement of atoms in the crystal lattice can be elucidated.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.com If a suitable single crystal of "2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one" can be grown, this technique can provide a wealth of information, including bond lengths, bond angles, and torsion angles.

Research Applications and Future Directions

Role as a Privileged Scaffold in Advanced Organic Synthesis

The inherent structural and chemical attributes of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one make it a valuable building block in the synthesis of more elaborate molecules. Its utility stems from the combination of the stable lactam core and the reactive peripheral functionalities.

The N-allyl group in 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a key functional group that can participate in a wide array of synthetic transformations to construct fused heterocyclic systems. Intramolecular cyclization reactions of N-allyl amides and lactams are powerful methods for the synthesis of polycyclic nitrogen-containing compounds. rsc.org For instance, transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular Heck reactions, could potentially be employed to forge a new carbon-carbon bond between the allyl group and the aromatic ring, leading to novel tricyclic structures. Furthermore, the double bond of the allyl group can undergo various cycloaddition reactions, serving as a dienophile or a dipolarophile to construct additional rings onto the dihydroisoquinolinone core. airo.co.in

The bromo substituent at the 5-position offers another strategic advantage for building molecular complexity. It serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. organic-chemistry.orgresearchgate.net These reactions allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position, significantly expanding the chemical space accessible from this scaffold. The combination of transformations at both the N-allyl and 5-bromo positions provides a powerful strategy for the divergent synthesis of complex heterocyclic architectures.

The 3,4-dihydroisoquinolin-1(2H)-one core is a substructure found in a number of isoquinoline (B145761) alkaloids. This makes 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one an attractive starting material for the synthesis of analogs of these natural products. The functional groups present on the molecule allow for modifications that can mimic the structures of known alkaloids or lead to the discovery of novel derivatives with interesting biological activities.

The N-allyl group can be chemically manipulated through various reactions such as isomerization, oxidation, or metathesis to introduce different side chains or to facilitate cyclizations that can lead to the core structures of various alkaloid families. The 5-bromo substituent can be replaced with other functional groups found in natural alkaloids through cross-coupling reactions, or it can be used to introduce functionalities that can modulate the biological activity of the resulting molecules. This dual functionalization capacity enables the synthesis of a diverse library of alkaloid analogs for biological screening.

Exploration in Structure-Activity Relationship (SAR) Studies for Molecular Recognition

The systematic modification of a lead compound and the subsequent evaluation of the biological activities of the resulting analogs is a cornerstone of drug discovery, known as Structure-Activity Relationship (SAR) studies. 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is an ideal scaffold for such studies due to the presence of two distinct points for chemical diversification.

The N-allyl and 5-bromo positions on the 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one scaffold can be systematically and independently modified to probe their influence on binding to biological targets. The allyl group can be replaced with a variety of other alkyl or aryl substituents to explore the steric and electronic requirements of the binding pocket in the N-substituent region.

The 5-bromo position is particularly amenable to diversification through well-established cross-coupling methodologies. A library of analogs with different substituents at this position can be synthesized to investigate how changes in size, electronics, and hydrogen bonding potential affect molecular recognition and binding affinity. For example, replacing the bromo group with various aromatic and heteroaromatic rings can probe for potential pi-stacking or other non-covalent interactions with the target protein. This systematic approach allows for the development of a detailed SAR, which can guide the design of more potent and selective ligands. The insights gained from such studies on related quinoline (B57606) and isoquinoline systems have been instrumental in the development of novel therapeutic agents. researchgate.net

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a receptor or an enzyme, to study its function. The 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one scaffold can be utilized as a starting point for the design of such probes.

The versatility of the scaffold allows for the incorporation of various reporter groups, such as fluorescent tags or biotin (B1667282), which are essential for visualizing and isolating the target protein. These reporter groups can be attached through modification of the N-allyl group or by functionalizing a substituent introduced at the 5-bromo position. Furthermore, the scaffold can be modified to include photoreactive groups, which upon irradiation can form a covalent bond with the target protein, enabling its identification and characterization. The ability to systematically tune the affinity and selectivity of the scaffold through SAR studies is crucial for the development of high-quality chemical probes.

Strategies for Compound Library Synthesis and Diversification

The efficient synthesis of a large number of diverse compounds, known as a compound library, is a key strategy in modern drug discovery for identifying new hit and lead compounds. The chemical properties of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one make it an excellent substrate for the construction of such libraries.

A divergent synthetic approach can be envisioned where the 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one core is first subjected to a variety of reactions at the 5-bromo position using parallel synthesis techniques. For example, an array of boronic acids could be coupled to the scaffold via the Suzuki-Miyaura reaction to generate a library of 5-aryl derivatives. Each of these derivatives could then be further diversified by exploiting the reactivity of the N-allyl group. For instance, a subset of the library could undergo intramolecular cyclization, while another subset could be subjected to olefin metathesis with a variety of partners. This two-dimensional diversification strategy allows for the rapid generation of a large and structurally diverse library of compounds from a single, readily accessible starting material. Such libraries are invaluable for high-throughput screening campaigns aimed at discovering new drug candidates. The synthesis of diverse derivatives from the related 3,4-dihydroisoquinolin-1(2H)-one scaffold has been shown to be a fruitful approach for identifying compounds with a range of biological activities. nih.gov

Emerging Synthetic Methodologies and Reactivity Patterns for Dihydroisoquinolinones

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous biologically active compounds and natural products. Consequently, the development of efficient and versatile synthetic methods to access this core structure, as well as the exploration of its reactivity, remains an active area of chemical research. Modern synthetic strategies have increasingly focused on transition-metal-catalyzed reactions, multicomponent reactions, and C-H activation approaches to construct the dihydroisoquinolinone core with high levels of efficiency and molecular diversity.

Recent advancements in palladium catalysis have led to innovative methods for synthesizing dihydroisoquinolinones. For instance, a palladium-catalyzed asymmetric Heck/Suzuki domino reaction has been developed to produce chiral disubstituted dihydroisoquinolinones in good yields and with excellent enantioselectivities. organic-chemistry.org This method demonstrates broad functional group tolerance, allowing for the coupling of various aryl and alkenyl boronates. Another palladium-catalyzed approach involves the [4+2] annulation of aryl and alkenyl carboxamides with 1,3-dienes, utilizing air as the terminal oxidant to afford 3,4-dihydroisoquinolinones in very good yields. organic-chemistry.org Furthermore, a highly regioselective C-H allylation/annulation reaction of N-sulfonyl amides with allylic alcohols, also catalyzed by palladium, yields dihydroisoquinolinones bearing a vinyl substituent, with oxygen as the terminal oxidant and water as the only byproduct. organic-chemistry.org

Rhodium(III)-catalyzed reactions have also emerged as a powerful tool for the synthesis of dihydroisoquinolinones. A notable example is the [4+2] cycloaddition of feedstock gases, enabled through C-H activation, which provides a diverse set of these heterocyclic compounds in very good yields. organic-chemistry.org Additionally, a highly efficient Rh(III)-catalyzed tandem [4+2] annulation has been achieved for the construction of functionalized dihydroisoquinolinones with an alkenyl side chain through the insertion into an N-O bond as an internal oxidation process. thieme-connect.com This methodology is compatible with a wide range of 1,3-dienes. thieme-connect.com

Cobalt catalysis has also been successfully employed in the synthesis of dihydroisoquinolinones. Dual cobalt- and photoredox-catalyzed hydrogen atom transfer (HAT) hydroarylation of alkenes offers a highly efficient route to δ-lactams, including various benzo-fused heterocycles. organic-chemistry.org Moreover, Co(III)-catalyzed regio- and chemoselective redox-neutral C-H annulation of arylamides with 1,3-dienes provides a direct pathway to 3,4-dihydroisoquinolinones in good yields. organic-chemistry.org Asymmetric C-H functionalization using cobalt(III) complexes with chiral cyclopentadienyl (B1206354) ligands enables the synthesis of enantiomerically enriched dihydroisoquinolinones from N-chlorobenzamides and a broad range of alkenes with excellent enantioselectivities. organic-chemistry.org

Beyond transition-metal catalysis, multicomponent reactions offer an atom-economical and convergent approach to dihydroisoquinolinones. A three-component reaction of homophthalic anhydride (B1165640), amines, and aldehydes has been shown to produce dihydroisoquinolinones in good yields and with excellent diastereoselectivity. organic-chemistry.org The Castagnoli–Cushman reaction has also been utilized to synthesize a library of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. nih.gov

The reactivity of the dihydroisoquinolinone core, particularly when substituted with functional groups like a bromine atom, opens up avenues for further chemical transformations. The presence of a bromine atom, as in the case of 5-bromo-1,2-dihydroisoquinolin-3(4H)-one, enhances its reactivity and potential for cross-coupling reactions to introduce further molecular complexity. smolecule.com

Table 1: Overview of Emerging Synthetic Methodologies for Dihydroisoquinolinones

| Catalytic System/Reaction Type | Key Features | Substrates | Products |

| Palladium-catalyzed Heck/Suzuki domino reaction | Asymmetric synthesis, excellent enantioselectivities | Aryl/alkenyl boronates | Chiral disubstituted dihydroisoquinolinones |

| Palladium-catalyzed [4+2] annulation | Use of air as terminal oxidant | Aryl/alkenyl carboxamides, 1,3-dienes | 3,4-Dihydroisoquinolinones |

| Rhodium(III)-catalyzed [4+2] cycloaddition | C-H activation, use of feedstock gases | N-alkoxyamides, alkenes/alkynes | Diverse 3,4-dihydroisoquinolinones |

| Cobalt- and photoredox-catalyzed HAT hydroarylation | High efficiency for δ-lactam synthesis | Alkenes | Benzo-fused heterocycles |

| Three-component reaction | Good yields, excellent diastereoselectivity | Homophthalic anhydride, amines, aldehydes | Dihydroisoquinolinones |

Prospective Research Avenues for 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in Synthetic Method Development and Chemical Biology Tool Discovery

The unique structural features of 2-allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, namely the reactive allyl and bromo moieties appended to the dihydroisoquinolinone core, position it as a versatile scaffold for future research in both synthetic methodology development and the discovery of novel chemical biology tools.

The presence of two distinct and orthogonally reactive functional groups is a key asset of this molecule. The bromo group on the aromatic ring is a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of diverse substituents at the 5-position, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. The allyl group attached to the nitrogen atom offers a different set of synthetic opportunities. It can participate in olefin metathesis, dihydroxylation, epoxidation, and Wacker-type oxidation reactions, providing a pathway to further functionalization and the construction of more complex molecular architectures. The development of novel intramolecular reactions that involve both the allyl and bromo groups could lead to the discovery of new polycyclic frameworks.

From the perspective of chemical biology, the dihydroisoquinolinone core itself is a privileged scaffold, with derivatives known to exhibit a range of biological activities. For instance, some derivatives have shown potential as antioomycete agents for plant disease management, while others have been investigated as tubulin polymerization inhibitors for anticancer applications. nih.govnih.gov The 2-allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one scaffold can serve as a starting point for the design and synthesis of new bioactive compounds. The allyl group could be exploited for covalent modification of biological targets, a strategy increasingly used in the development of selective inhibitors. The bromo substituent, in addition to being a site for diversification, can also engage in halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.

Furthermore, the strategic placement of the allyl and bromo groups makes this compound an attractive platform for the development of chemical probes and tools. For example, the allyl group could be functionalized with a reporter tag, such as a fluorophore or a biotin moiety, to facilitate the study of its interactions with biological systems. The bromo group could be converted to a photoaffinity labeling group to enable the identification of protein targets. The development of derivatives of 2-allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one as activity-based probes could provide valuable insights into enzymatic pathways and disease mechanisms.

Table 2: Potential Research Directions for 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

| Research Area | Potential Applications | Key Functional Groups |

| Synthetic Method Development | Library synthesis, novel heterocycle construction | Bromo (cross-coupling), Allyl (olefin modifications) |

| Medicinal Chemistry | Anticancer agents, antifungal/antioomycete agents | Dihydroisoquinolinone core, diverse substituents |

| Chemical Biology | Covalent inhibitors, chemical probes, activity-based probes | Allyl (covalent warhead), Bromo (diversification, halogen bonding) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.